molecular formula C6H7NO3S B8268806 Methyl 3-Pyridinesulfonate

Methyl 3-Pyridinesulfonate

Cat. No. B8268806
M. Wt: 173.19 g/mol
InChI Key: AMMLONSCZIUTNG-UHFFFAOYSA-N
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Description

Methyl 3-Pyridinesulfonate is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Selective Receptor Antagonism : Methyl 3-Pyridinesulfonate derivatives are significant in medicinal chemistry for creating selective receptor antagonists. For example, derivatives like 2-Methyl-6-(phenylethynyl)pyridine are used as potent noncompetitive mGlu5 receptor antagonists with potential therapeutic implications in anxiety disorders (Cosford et al., 2003).

  • Catalysis in Organic Synthesis : The compound is used in catalytic methods for introducing methyl groups onto aromatic rings, crucial in drug discovery. This process utilizes feedstock chemicals like methanol and formaldehyde, highlighting its importance in the synthesis of complex organic compounds (Grozavu et al., 2020).

  • Sonochemical Degradation Study : this compound derivatives like 3-Methyl pyridine (3MP) have been studied for their environmental impact. Research into the sonochemical degradation of 3MP, especially in combination with oxidants, is crucial for environmental remediation strategies (Daware & Gogate, 2020).

  • Reactivator of Toxic Compounds : Derivatives like HLö 7 dimethanesulfonate are investigated for their potential in reactivating acetylcholinesterase blocked by toxic compounds, making them vital in treatments against organophosphate poisoning (Eyer et al., 2005).

Applications in Material Science

  • Synthesis and Characterization in Material Science : The compound is also significant in material science for synthesizing and characterizing novel complexes with potential applications in various fields like luminescence and thermal stability studies (Hao, Chen, & Gu, 2014).

Applications in DNA Methylation Analysis

  • DNA Methylation Analysis : this compound derivatives are crucial in the study of DNA methylation patterns, a key aspect of understanding various developmental and pathological situations in genetics and molecular biology (Tost & Gut, 2007).

Applications in Forensic Science

  • Forensic Discrimination : Such compounds are also used in forensic science for discriminating body fluids in crime scene investigations, showcasing their versatility across different fields of study (Antunes et al., 2016).

properties

IUPAC Name

methyl pyridine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-3-2-4-7-5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLONSCZIUTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.